Researchers have utilized 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a starting point for developing macrocyclic inhibitors of JAK2 and FLT3 kinases. [, ] These enzymes play a critical role in cell signaling pathways involved in various diseases, including myelofibrosis and rheumatoid arthritis. By selectively inhibiting these kinases, researchers aim to develop effective therapies for these conditions. One example is SB1518 (pacritinib), a potent JAK2/FLT3 inhibitor that demonstrated promising results in clinical trials for myelofibrosis. [] Further optimization of this compound led to the discovery of SB1578, a highly soluble and orally bioavailable JAK2 inhibitor currently under investigation for treating rheumatoid arthritis. []
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has also served as a key building block for developing Src kinase inhibitors. [, , ] Src kinases are a family of non-receptor tyrosine kinases involved in cell growth, proliferation, and survival. Overexpression or dysregulation of these enzymes is implicated in various cancers, making them attractive targets for anticancer drug development. TG100435, a multitargeted Src kinase inhibitor, was synthesized using 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a starting material. [] This compound showed potent inhibitory activity against various Src family kinases and demonstrated promising antitumor activity in preclinical studies.
Researchers have explored the potential of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline-derived compounds as histamine H3 receptor antagonists. [, ] These receptors play a role in regulating histamine release in the central nervous system and are implicated in various neurological and psychiatric disorders. Compounds targeting H3 receptors are being investigated for treating conditions such as cognitive impairment, ADHD, and sleep disorders.
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has been incorporated into the design of αvβ6 integrin inhibitors. [, ] αvβ6 integrin is a cell surface receptor overexpressed in various cancers and plays a role in tumor progression, angiogenesis, and metastasis. Compounds that selectively inhibit this integrin are being investigated as potential anticancer agents.
Researchers have explored the use of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline as a scaffold for developing positron emission tomography (PET) imaging agents targeting MAGL. [] MAGL is an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). PET imaging of MAGL could be valuable for studying endocannabinoid signaling in vivo and for evaluating the efficacy of MAGL inhibitors as potential therapeutics for various neurological and psychiatric disorders.
The presence of nitrogen donor atoms within the structure of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline and its derivatives allows for their use in constructing coordination polymers. [, ] These materials, formed through the self-assembly of metal ions and organic ligands, hold promise in various applications, including catalysis, gas storage, and sensing.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5